(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
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Overview
Description
®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The first step involves the condensation of 3,4-dichlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Esterification: The amine is then esterified with methyl chloroformate to form the final product, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantioselective catalysts.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can serve as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
In medicine, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to certain neurotransmitters.
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate: The non-chiral version of the compound, lacking the specific three-dimensional arrangement.
3,4-Dichlorophenylalanine: A structurally related compound with different functional groups.
Uniqueness
®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is unique due to its chiral nature and specific chemical properties. Its ability to interact with biological systems in a stereospecific manner makes it particularly valuable in research and development.
This detailed overview provides a comprehensive understanding of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, with the chemical formula C10H12Cl3NO2, is a compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, including antimicrobial and anticancer activities, supported by diverse research findings and case studies.
- Molecular Weight : 284.57 g/mol
- CAS Number : 2097958-02-4
- IUPAC Name : Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate; hydrochloride
- PubChem CID : 129897107
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of dichloro substitutions on the phenyl ring enhances lipophilicity, facilitating better penetration into bacterial cells. This increased reactivity is attributed to the electron-withdrawing nature of chlorine atoms, which can create stronger interactions with microbial targets.
Key Findings :
- Compounds with 3,4-dichlorophenyl groups show enhanced antimicrobial activity compared to their mono-chloro counterparts.
- The minimum inhibitory concentration (MIC) against resistant strains like Enterococcus faecium is reported at 16 µg/mL for related compounds, indicating substantial effectiveness against multidrug-resistant pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that derivatives of this compound significantly decrease cell viability in cancer cell lines such as Caco-2 and A549.
Case Study Results :
- One study showed a reduction in Caco-2 cell viability by 39.8% compared to untreated controls (p < 0.001), suggesting notable cytotoxic effects .
- Another derivative exhibited anticancer activity comparable to established treatments like daptomycin and vancomycin against S. aureus, with MIC values demonstrating superior efficacy .
Comparative Table of Biological Activities
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (%) Viability Reduction |
---|---|---|
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate HCl | 16 (E. faecium) | 39.8 (Caco-2) |
Daptomycin | 1 (S. aureus) | N/A |
Vancomycin | 2 (S. aureus) | N/A |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Electrophilic Interaction : The dichloro substituents enhance the electrophilicity of the compound, allowing it to interact more effectively with microbial targets.
- Cell Membrane Disruption : The lipophilic nature may facilitate disruption of microbial cell membranes, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, compounds may induce apoptosis through various signaling pathways, although specific pathways remain to be elucidated.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFGWNYRSXFO-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.